molecular formula C7H4F5NO B1194010 o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine CAS No. 72915-12-9

o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine

Cat. No.: B1194010
CAS No.: 72915-12-9
M. Wt: 213.1 g/mol
InChI Key: UOISMTPJFYEVBW-UHFFFAOYSA-N
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Description

o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine: is a chemical compound known for its utility in various analytical and synthetic applications. It is particularly valued for its role as a derivatization reagent, which enhances the detection and analysis of carbonyl-containing compounds through techniques such as gas chromatography and mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine typically involves the reaction of pentafluorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine primarily undergoes derivatization reactions with carbonyl compounds, forming oximes. This reaction is crucial for the detection and analysis of aldehydes and ketones .

Common Reagents and Conditions:

Major Products: The primary products of these reactions are oximes, which are more stable and easier to analyze than the original carbonyl compounds .

Mechanism of Action

The mechanism by which o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine exerts its effects involves the formation of a stable oxime derivative with carbonyl compounds. This reaction enhances the stability and detectability of the carbonyl compounds, facilitating their analysis by chromatographic and spectrometric methods .

Comparison with Similar Compounds

  • o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
  • This compound acetate

Uniqueness: Compared to other derivatization reagents, this compound offers superior sensitivity and specificity for carbonyl compounds. Its pentafluorobenzyl group enhances the detectability of the derivatives by electron capture detection and mass spectrometry, making it a preferred choice in analytical applications .

Properties

IUPAC Name

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10/h1,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOISMTPJFYEVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276254
Record name O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72915-12-9
Record name O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
Reactant of Route 2
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
Reactant of Route 3
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
Reactant of Route 4
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
Reactant of Route 5
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
Reactant of Route 6
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine

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